4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one

Description

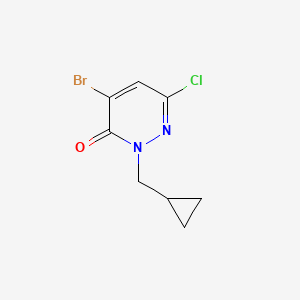

4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a halogenated pyridazinone derivative characterized by a bicyclic pyridazinone core substituted with bromine (C4), chlorine (C6), and a cyclopropylmethyl group at the N2 position. The cyclopropylmethyl substituent introduces ring strain and lipophilicity, which can influence solubility, reactivity, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula |

C8H8BrClN2O |

|---|---|

Molecular Weight |

263.52 g/mol |

IUPAC Name |

4-bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3-one |

InChI |

InChI=1S/C8H8BrClN2O/c9-6-3-7(10)11-12(8(6)13)4-5-1-2-5/h3,5H,1-2,4H2 |

InChI Key |

YPNKOFRNQHKUSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C(=O)C(=CC(=N2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically starts from halogenated pyridazinone precursors such as 4-bromo-6-chloropyridazin-3(2H)-one . The key step involves the selective nucleophilic substitution of the 2-position hydrogen or methyl group by a cyclopropylmethyl moiety. This is often achieved via nucleophilic substitution or palladium-catalyzed amination reactions.

Nucleophilic Substitution Using Sodium Hydride and Cyclopropylmethylamine

A documented method involves the use of sodium hydride as a base to deprotonate the pyridazinone, followed by reaction with cyclopropylmethylamine or its equivalent. The procedure is as follows:

| Step | Reagent/Condition | Details |

|---|---|---|

| Base generation | Sodium hydride (95% dispersion in oil) | 1.14 g in 90 mL anhydrous tetrahydrofuran (THF), cooled in ice bath |

| Substrate addition | 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | 4.103 g added portionwise at 0 °C |

| Nucleophile addition | Cyclopropylmethylamine or equivalent | Added after base generation and substrate deprotonation |

| Reaction conditions | Stirring at room temperature | 90 minutes reaction time |

| Quenching | 0.5 M hydrochloric acid | Slow addition at 0 °C to neutralize reaction |

| Work-up | Filtration, washing with water and ether | Air drying overnight to yield product |

This method yields the desired product as a light yellow solid with good purity, as confirmed by proton nuclear magnetic resonance (1H NMR) spectroscopy.

Palladium-Catalyzed Cross-Coupling Reactions

Another approach involves palladium-catalyzed amination or Suzuki-type cross-coupling reactions on the halogenated pyridazinone core. The key features are:

| Parameter | Details |

|---|---|

| Catalyst | Tris-(dibenzylideneacetone)dipalladium(0) |

| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |

| Base | Cesium carbonate |

| Solvent | 1,4-Dioxane |

| Temperature | 90 °C |

| Reaction time | Overnight (typically 12–16 hours) |

In this method, the 4-bromo substituent is displaced by the nucleophile, which can be a cyclopropylmethylamine derivative or related amines. The reaction mixture is filtered, concentrated, and triturated with dichloromethane to isolate the product as a solid. This method is advantageous for its selectivity and relatively high yield.

Stability of Halogen Substituents

Research indicates that the 6-chloro substituent on the pyridazinone ring is notably stable under nucleophilic substitution and palladium-catalyzed conditions, which allows selective functionalization at the 4-bromo position without affecting the 6-chloro group. This selectivity is crucial for the preparation of this compound.

Summary of Reaction Conditions and Yields

| Preparation Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution with sodium hydride | Sodium hydride, cyclopropylmethylamine, THF | 0 °C to room temp, 90 min | ~5.05 g isolated | Light yellow solid, high purity |

| Palladium-catalyzed amination | Pd2(dba)3, Xantphos ligand, Cs2CO3, dioxane | 90 °C, overnight | Moderate to high | Selective displacement of 4-bromo substituent |

| Suzuki coupling (related analogues) | PdCl2(PPh3)2, Cs2CO3, DMF/DME | 85–100 °C, several hours | Variable | Used for related pyridazinones with boronic acids |

Analytical Characterization

The products are typically characterized by:

- 1H NMR spectroscopy: Signals corresponding to cyclopropylmethyl protons and aromatic protons confirm substitution.

- Mass spectrometry: Confirms molecular weight consistent with substitution.

- Elemental analysis: Verifies halogen content consistent with 4-bromo and 6-chloro substitution.

- Purity assessment: Via chromatographic methods such as HPLC.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles or electrophiles.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one depends on its specific biological target. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in the substituent at the N2 position or halogenation patterns. Below is a comparative analysis:

Table 1: Structural and Molecular Data of Selected Pyridazinone Derivatives

*Calculated molecular weight based on formula.

Key Observations:

Substituent Size and Lipophilicity: The cyclopropylmethyl group (target compound) is more sterically demanding and lipophilic than methyl or benzyl groups. This increases membrane permeability but may reduce aqueous solubility compared to smaller substituents .

Halogenation Effects :

- The presence of both bromine and chlorine at C4 and C6 positions (common in all analogs) contributes to strong electrophilic character, making these compounds reactive in cross-coupling reactions .

- The unsubstituted analog (CAS 933041-13-5) lacks an N2 substituent, resulting in reduced steric hindrance and higher reactivity in nucleophilic substitution reactions .

Table 2: Reaction Yields and Conditions for Select Analogs

*Estimated based on steric hindrance of cyclopropylmethyl group.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns influence crystallinity and stability:

- Methyl and Fluorobenzyl Analogs : The N–H and C=O groups participate in intermolecular hydrogen bonds, forming dimers or chains. Fluorine atoms in fluorobenzyl derivatives may engage in C–F···H–N interactions, altering crystal packing .

- Cyclopropylmethyl Derivative : The strained cyclopropane ring may disrupt planar stacking, leading to less predictable crystallization behavior. SHELX software (used in crystallography) could help resolve such structures .

Research Implications

- Drug Development : The cyclopropylmethyl group’s metabolic stability and moderate lipophilicity make the target compound a candidate for CNS-active agents.

- Material Science: Halogenated pyridazinones serve as precursors for organic semiconductors due to their electron-deficient cores .

Biological Activity

4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a heterocyclic compound notable for its unique structural characteristics, which include a pyridazine ring substituted with bromine and chlorine atoms, along with a cyclopropylmethyl group. This structural configuration enhances its electrophilic properties, making it a candidate for various biological applications, particularly in the fields of neurodegeneration and inflammation.

- Molecular Formula : CHBrClNO

- Molecular Weight : 263.52 g/mol

- CAS Number : 2270911-72-1

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors involved in various biochemical pathways. Research findings suggest potential applications in treating conditions associated with neurodegeneration and inflammation due to its ability to modulate receptor activity.

The compound may interact with neurotransmitter receptors, which could influence synaptic plasticity and cognitive functions. Such interactions are crucial for understanding its mechanism of action and therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-6-chloro-2-methylpyridin-3-amine | Bromine and chlorine on a pyridine ring | Lacks cyclopropylmethyl group |

| 6-Chloro-2-methylpyridin-3-one | Contains a methyl group | No halogen substitution |

| 2-Bromo-6-chloro-pyridine | Simpler structure | No pyridazine ring; less complex |

| 4-Bromo-6-chloro-pyridin-3-one | Similar halogen substitutions | Lacks cyclopropylmethyl |

The unique combination of the cyclopropylmethyl group and the halogenated pyridazine framework distinguishes this compound from its analogs, potentially leading to different reactivity profiles and biological activities.

Case Studies and Research Findings

- Neurodegeneration Studies : Initial research has shown that the compound may have protective effects against neurodegenerative diseases by modulating neurotransmitter receptors involved in synaptic function.

- Inflammation Models : In vitro studies demonstrated that this compound can reduce inflammatory markers in cell cultures exposed to pro-inflammatory cytokines.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic pathways, suggesting potential use in metabolic disorders.

Synthesis and Purification

The synthesis of this compound typically involves several steps, including:

- Formation of the pyridazine ring.

- Halogenation reactions to introduce bromine and chlorine.

- Introduction of the cyclopropylmethyl group through nucleophilic substitution reactions.

Purification techniques such as chromatography are employed to ensure high yields and purity of the final product.

Q & A

Basic: What are the standard synthetic routes for preparing 4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one?

Answer:

The synthesis typically involves halogenation and alkylation of pyridazinone precursors. For example:

- Halogenation: Bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Chlorination at the 6-position may employ POCl₃ or other chlorinating agents.

- Alkylation: Introducing the cyclopropylmethyl group via nucleophilic substitution or Mitsunobu reaction, depending on the reactivity of the pyridazinone core.

Reaction optimization often requires inert atmospheres (e.g., nitrogen) and solvents like dimethylformamide (DMF) or ethanol under reflux .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Answer:

Key factors include:

- Temperature Control: Maintaining precise temperatures (e.g., 80–100°C for halogenation) to minimize side reactions.

- Stoichiometry: Adjusting molar ratios of halogenating agents (e.g., 1.2 equivalents of NBS for bromination) to avoid overhalogenation.

- Purification: Employing column chromatography with silica gel or recrystallization from ethanol/water mixtures to isolate high-purity product.

Scale-up challenges, such as exothermic reactions, may require gradual reagent addition and real-time monitoring via TLC or HPLC .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C-NMR: Assigns proton and carbon environments (e.g., cyclopropylmethyl protons appear as multiplet signals at δ 0.5–1.5 ppm).

- IR Spectroscopy: Confirms carbonyl (C=O) stretching near 1675 cm⁻¹ and C-Br/C-Cl vibrations (550–750 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 291.94 for C₈H₇BrClN₂O).

Refer to published NMR data for structurally similar pyridazinones to resolve overlapping signals .

Advanced: How can researchers address contradictions in spectroscopic data for derivatives?

Answer:

- X-ray Crystallography: Resolves ambiguous structural assignments by determining crystal packing and bond lengths (e.g., verifying cyclopropylmethyl orientation) .

- Computational Chemistry: DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data.

- HPLC-PDA/MS: Detects impurities or tautomeric forms that may skew spectral interpretations .

Basic: How does the cyclopropylmethyl substituent influence the compound’s reactivity compared to other alkyl groups?

Answer:

The cyclopropylmethyl group:

- Steric Effects: Its rigid, non-planar structure hinders nucleophilic attack at the pyridazinone ring, unlike linear alkyl chains (e.g., isopropyl).

- Electronic Effects: The cyclopropane ring’s strain may enhance electrophilicity at adjacent positions, facilitating further functionalization.

Comparative studies with 2-isopropyl analogs show differences in reaction rates during Suzuki couplings or SNAr reactions .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in pharmacological studies?

Answer:

- Bioisosteric Replacement: Substitute the cyclopropylmethyl group with isosteres (e.g., tert-butyl) to assess steric and electronic impacts on target binding.

- Enzymatic Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like kinases or GPCRs.

- Molecular Docking: Map interactions (e.g., hydrogen bonds with the pyridazinone carbonyl) using software like AutoDock Vina.

SAR data from related bromo-chloro pyridazinones suggest halogen positioning critically affects bioactivity .

Basic: What are the stability considerations for this compound under various storage conditions?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the bromo and chloro substituents.

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyridazinone ring.

- Solvent Choice: Dissolve in anhydrous DMSO or acetonitrile for long-term stability (>6 months) .

Advanced: How can researchers validate synthetic intermediates during multi-step synthesis?

Answer:

- In-situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of starting material carbonyl peaks).

- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels at key positions (e.g., pyridazinone carbonyl) to confirm intermediate structures via NMR.

- Cryogenic Trapping: Isolate reactive intermediates (e.g., brominated species) at low temperatures (-78°C) for characterization .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Perform reactions in fume hoods due to potential release of HBr or HCl gases during decomposition.

- Waste Disposal: Neutralize halogenated waste with 10% sodium bicarbonate before disposal .

Advanced: How can computational methods predict the compound’s metabolic pathways?

Answer:

- ADMET Predictions: Tools like SwissADME estimate CYP450-mediated oxidation sites (e.g., cyclopropane ring opening).

- Metabolite Identification: LC-MS/MS coupled with in silico fragmentation libraries (e.g., METLIN) identifies phase I/II metabolites.

- Docking with Metabolic Enzymes: Simulate interactions with cytochrome P450 isoforms to predict demethylation or dehalogenation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.